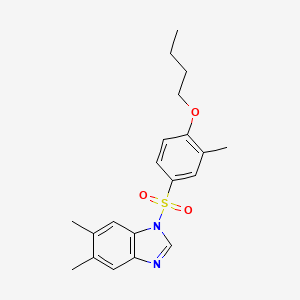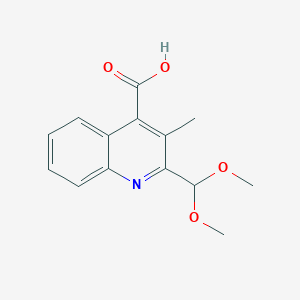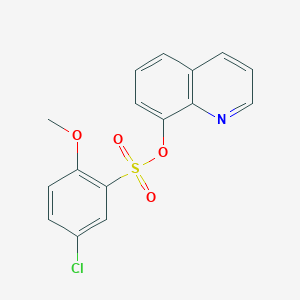![molecular formula C22H16Br2N2O4S2 B15108934 Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)- CAS No. 1018166-14-7](/img/structure/B15108934.png)
Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface . This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial for product formation. Key intermediates are captured by mass spectrometry to elucidate the tandem reaction mechanism .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of microdroplets and thin films could be adapted for large-scale synthesis, ensuring efficient and cost-effective production.
化学反応の分析
Types of Reactions
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- has several scientific research applications:
作用機序
The mechanism of action of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
類似化合物との比較
Similar Compounds
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds share a similar spiro structure and have been studied for their biological activity.
Spiro-oxindole-pyrrolidines: Known for their chemo-, stereo-, and regioselective synthesis, these compounds also exhibit significant biological activity.
Uniqueness
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is unique due to its specific combination of functional groups and the resulting chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
1018166-14-7 |
|---|---|
分子式 |
C22H16Br2N2O4S2 |
分子量 |
596.3 g/mol |
IUPAC名 |
1'-benzyl-7-(3,5-dibromo-2-hydroxyphenyl)spiro[5,7-dihydro-3H-thiopyrano[2,3-d][1,3]thiazole-6,3'-pyrrolidine]-2,2',5'-trione |
InChI |
InChI=1S/C22H16Br2N2O4S2/c23-12-6-13(17(28)14(24)7-12)16-18-19(25-21(30)32-18)31-10-22(16)8-15(27)26(20(22)29)9-11-4-2-1-3-5-11/h1-7,16,28H,8-10H2,(H,25,30) |
InChIキー |
XVNWQZGRIQEPTN-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)C12CSC3=C(C2C4=C(C(=CC(=C4)Br)Br)O)SC(=O)N3)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15108854.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108859.png)
![2-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108867.png)
![4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B15108869.png)

![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108887.png)

![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108895.png)

![benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B15108917.png)
![Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B15108921.png)

![N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15108931.png)
![(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15108936.png)
